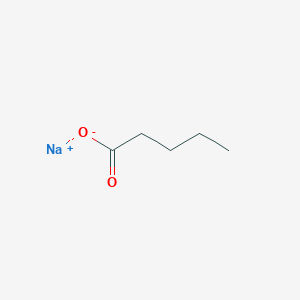
Sodium pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white crystalline or granular substance that is soluble in water . Sodium pentanoate is primarily used in chemical laboratories as a component of neutral laboratory buffers to control the pH of solutions. Additionally, it finds applications in the pharmaceutical and food industries as a preservative and flavoring agent .
Vorbereitungsmethoden
Sodium pentanoate is typically synthesized by reacting valeric acid with sodium hydroxide. The process involves dissolving valeric acid in an appropriate amount of water and then slowly adding sodium hydroxide solution. Once the reaction is complete, the pure sodium valerate crystals are filtered out . Industrial production methods follow a similar approach, ensuring safety measures to avoid contact with skin, eyes, and inhalation of dust .
Analyse Chemischer Reaktionen
Sodium pentanoate undergoes various chemical reactions typical of carboxylate salts. Some of the key reactions include:
Neutralization Reactions: This compound can react with acids to form valeric acid and the corresponding sodium salt of the acid used.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Amidation: This compound can react with amines to form amides.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), alcohols (e.g., ethanol), and amines (e.g., ammonia). The major products formed from these reactions are valeric acid, esters, and amides .
Wissenschaftliche Forschungsanwendungen
Sodium pentanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium valerate involves its role as a short-chain fatty acid. It has a similar structure to γ-aminobutyric acid (GABA) and can increase GABA levels in the body. This increase in GABA levels is associated with various physiological effects, including reduced alcohol intake and improved anxiety-like behavior in animal models . Sodium pentanoate also influences gene expression related to potassium voltage-gated channels, inflammation, and psychological behaviors .
Vergleich Mit ähnlichen Verbindungen
Sodium pentanoate is part of the short-chain fatty acids (SCFAs) family, which includes compounds like acetate, propionate, butyrate, isovalerate, and isobutyrate . Compared to these similar compounds, sodium valerate has unique properties such as its ability to promote intestinal barrier function and its potential therapeutic effects on alcohol intake and anxiety . Other SCFAs like butyrate are well-known for their gut health benefits, but sodium valerate offers a broader range of effective concentrations and additional physiological effects .
Eigenschaften
CAS-Nummer |
6106-41-8 |
|---|---|
Molekularformel |
C5H10NaO2 |
Molekulargewicht |
125.12 g/mol |
IUPAC-Name |
sodium;pentanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7); |
InChI-Schlüssel |
RWSZDLPYUAAMDO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)[O-].[Na+] |
Isomerische SMILES |
CCCCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCC(=O)O.[Na] |
Key on ui other cas no. |
6106-41-8 |
Verwandte CAS-Nummern |
109-52-4 (Parent) |
Synonyme |
Pentanoic Acid Sodium Salt; Sodium n-Valerate; Sodium Pentanoate; Sodium Valerate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















